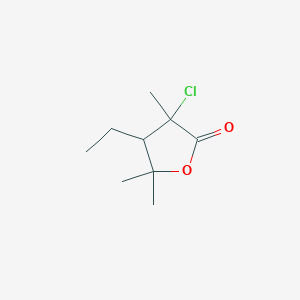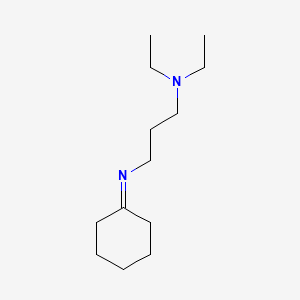
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylideneamino group attached to a propan-1-amine backbone, with two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine typically involves the reaction of cyclohexanone with N,N-diethylpropan-1-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an organic solvent such as toluene or ethanol. The reaction mixture is heated to promote the formation of the cyclohexylideneamino group through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the cyclohexylideneamino group to a cyclohexylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylidene oxides or hydroxylamines.
Reduction: Formation of cyclohexylamino derivatives.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the diethylpropan-1-amine group.
N,N-Diethylcyclohexylamine: Similar but with different substitution patterns on the nitrogen atom.
Cyclohexylideneamine: Lacks the diethylpropan-1-amine group.
Uniqueness
3-(Cyclohexylideneamino)-N,N-diethylpropan-1-amine is unique due to the presence of both the cyclohexylideneamino group and the diethylpropan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90040-56-5 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3-(cyclohexylideneamino)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)12-8-11-14-13-9-6-5-7-10-13/h3-12H2,1-2H3 |
InChI Key |
JGTRVYIWURESQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


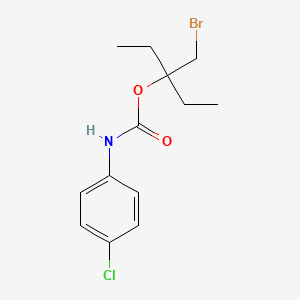
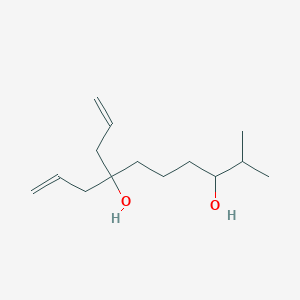
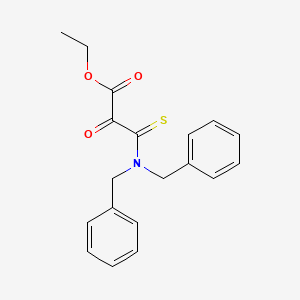
![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)


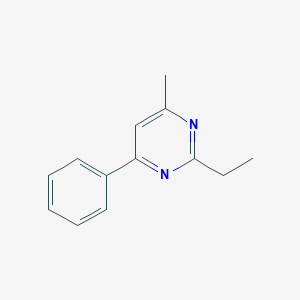

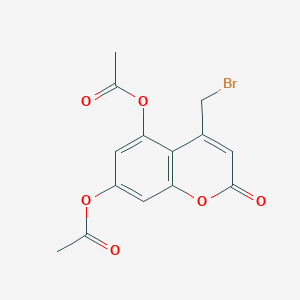
![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
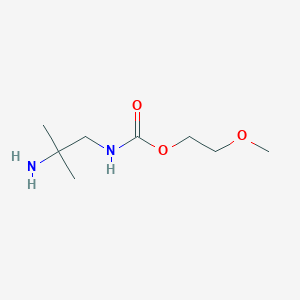
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
